Styrene oxide

C6H5CHCH2O

C8H8O

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C6H5CHCH2O

C8H8O

Molecular Weight

InChI

InChI Key

SMILES

solubility

0.02 M

Completely soluble in acetone, benzene, carbon tetrachloride, ethyl ether, heptane, methanol

0.3% wt in water

Solubility in water, g/100ml at 25 °C: 0.3 (poor)

Synonyms

Canonical SMILES

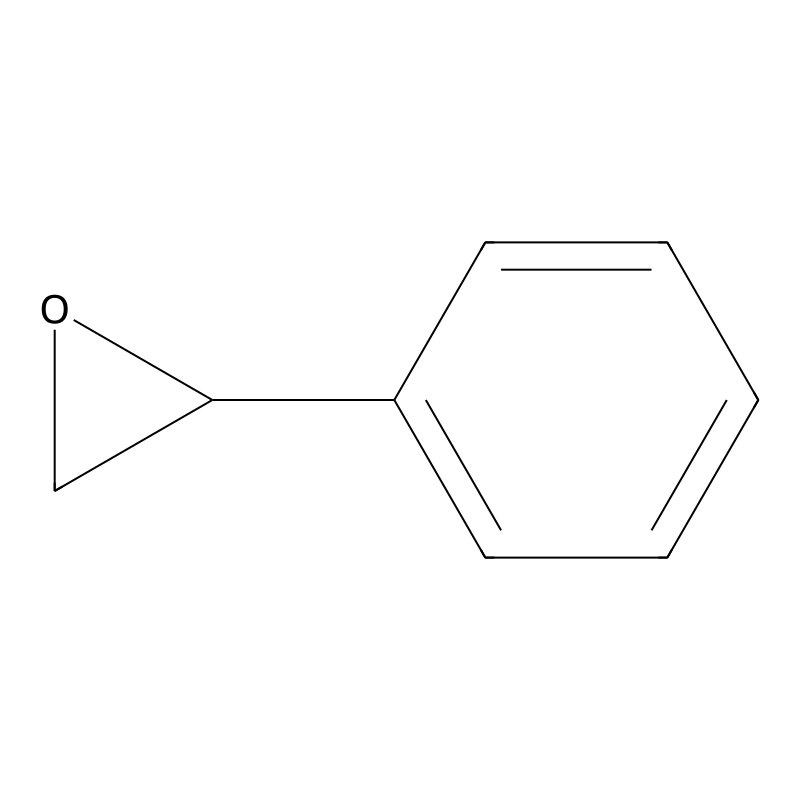

Styrene oxide is an organic compound classified as an epoxide, derived from styrene. Its molecular formula is C₈H₈O, and it features a three-membered cyclic ether structure, where one of the hydrogen atoms in ethylene oxide is replaced by a phenyl group. Styrene oxide exists as two enantiomers: (R)-styrene oxide and (S)-styrene oxide, due to the presence of a chiral center at the benzylic carbon atom. It is slightly soluble in water and can undergo hydrolysis in the presence of acids, leading to the formation of racemic phenylethyleneglycol .

Styrene oxide is a hazardous compound and should be handled with caution.

- Toxicity: Styrene oxide is considered a suspected carcinogen based on animal studies []. It is also irritating to the skin, eyes, and respiratory system upon exposure [].

- Flammability: Styrene oxide is combustible and can form explosive vapor-air mixtures above 76°C [].

- Reactivity: Styrene oxide can polymerize upon heating or in contact with acids or bases [].

Safety Precautions:

- Wear appropriate personal protective equipment (PPE) such as gloves, goggles, and respiratory protection when handling styrene oxide.

- Work in a well-ventilated area.

- Avoid contact with skin, eyes, and clothing.

- Store in a cool, dry place away from heat, acids, and bases.

Data:

The International Agency for Research on Cancer (IARC) has classified styrene oxide as possibly carcinogenic to humans (Group 2B) [].

Organic Synthesis: A Versatile Precursor

Styrene oxide acts as a valuable intermediate in organic synthesis National Center for Biotechnology Information (NCBI): ). Its epoxide ring readily undergoes various reactions, allowing researchers to synthesize a diverse range of complex molecules.

- Fragrance and Flavor Chemistry: Hydrogenation of styrene oxide yields 2-phenylethanol, also known as "rose alcohol," a key component in many perfumes and fragrances National Center for Biotechnology Information (NCBI): ). Additionally, styrene oxide can be converted into various esters used in fragrance applications.

- Pharmaceutical Development: Through reactions with ethanolamine, styrene oxide becomes an intermediate for the synthesis of tetramisole, a broad-spectrum dewormer used in veterinary medicine National Center for Biotechnology Information (NCBI): ).

Catalysis Research: Probing Reaction Mechanisms

Due to its well-defined structure and reactivity, styrene oxide serves as a model substrate in catalysis research [MDPI]. Scientists employ it to study the efficiency and selectivity of various catalysts involved in epoxidation reactions. By investigating how different catalysts affect styrene oxide conversion, researchers gain insights into optimizing catalytic processes for industrial applications [MDPI].

Material Science: Exploring Polymer Applications

The low viscosity and reactive nature of styrene oxide make it a potential candidate for use in epoxy resins Environmental Protection Agency (EPA): ). Research explores its utility as a reactive diluent within epoxy resin formulations, potentially influencing properties like strength, flexibility, and curing behavior. Additionally, studies investigate the incorporation of styrene oxide into cross-linked polyesters and polyurethanes for potential material advancements National Center for Biotechnology Information (NCBI): ).

- Hydrolysis: In aqueous acidic conditions, styrene oxide can hydrolyze to yield phenylethyleneglycol.

- Hydrogenation: The hydrogenation of styrene oxide leads to the formation of phenethyl alcohol.

- Isomerization: Under certain conditions, styrene oxide can isomerize to produce phenylacetaldehyde .

- Rearrangement: The Meinwald rearrangement, catalyzed by styrene oxide isomerase, converts styrene oxide into carbonyl compounds .

Styrene oxide is metabolically active in humans and animals, primarily through oxidation by cytochrome P450 enzymes. This process generates several metabolites, including mandelic acid and phenylglyoxylic acid. Notably, styrene oxide is considered potentially carcinogenic based on animal studies showing tumor formation upon high-dose exposure. The two enantiomers exhibit different toxicokinetics; for instance, (R)-styrene oxide has been shown to be more toxic than its (S) counterpart in mice .

Styrene oxide can be synthesized through various methods:

- Epoxidation with Peroxybenzoic Acid: This method involves the reaction of styrene with peroxybenzoic acid in a Prilezhaev reaction.

- Iodine-Mediated Reaction: A procedure using iodine, water, and mercuric oxide has been documented for the preparation of styrene oxide .

- Catalyzed Reactions: Recent advances include the use of chromium(III) complexes for catalyzing the copolymerization of styrene oxide with carbon dioxide .

Styrene oxide finds utility in several domains:

- Chemical Intermediate: It serves as an intermediate in the synthesis of various chemicals such as phenethyl alcohol and other derivatives.

- Polymer Production: Styrene oxide is used in producing polymers with specific properties through copolymerization processes.

- Biocatalysis: The enzyme styrene oxide isomerase has potential applications in biocatalysis for producing enantiopure compounds .

Studies have demonstrated that the interactions between styrene oxide and biological systems are complex. For instance:

- Enzymatic Hydrolysis: Styrene oxide undergoes hydrolysis more readily in human liver microsomes for the (S)-enantiomer compared to (R) .

- Toxicological Studies: Research indicates that the (R)-enantiomer exhibits higher toxicity levels than (S) in animal models, which may influence risk assessments for human exposure .

Several compounds share structural or functional similarities with styrene oxide. Here’s a comparison highlighting their uniqueness:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Ethylene Oxide | Epoxide | Smaller size; widely used as a sterilizing agent |

| Propylene Oxide | Epoxide | Used primarily in polymer production |

| Cyclohexene Oxide | Epoxide | Less reactive than styrene oxide |

| Vinyl Oxide | Epoxide | Less stable; often polymerizes rapidly |

Styrene oxide stands out due to its unique chiral center and its specific metabolic pathways leading to distinct biological activities compared to these similar compounds .

Physical Description

COLOURLESS-TO-PALE-YELLOW LIQUID.

Clear colorless straw-colored liquid with a sweet pleasant odor.

Color/Form

XLogP3

Boiling Point

194.1 °C

194 °C

381°F

Flash Point

165 °F (74 °C) (Open cup)

76 °C c.c.

175°F

Vapor Density

4.30 (Air = 1)

Relative vapor density (air = 1): 4.30

4.14

Density

1.0490 g/ cu cm at 25 °C

Relative density (water = 1): 1.05

1.0523

LogP

log Kow = 1.61

1.61

Odor

Melting Point

-35.6 °C

-36.7 °C

-35°F

GHS Hazard Statements

H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H350: May cause cancer [Danger Carcinogenicity]

MeSH Pharmacological Classification

Mechanism of Action

Styrene oxide-DNA adducts have been found in several organs in mice and in cultured mammalian cells exposed to styrene oxide ... . A study of workers in a boat-making facility where styrene concentrations ranged from 1 to 235 mg/cu m (mean of 65.6 mg/cu m, or 13.3 ppm) found elevated levels of styrene oxide-DNA adducts in mononuclear cells ... . DNA adducts in rodents and humans appear to be similar. ... DNA and albumin adducts were found in the blood of plastics workers exposed to styrene oxide ... . Low levels of covalent binding of styrene oxide to DNA were observed in the stomachs of rats given styrene oxide orally ... .

Vapor Pressure

0.30 mmHg

0.3 mm Hg at 20 °C

Vapor pressure, Pa at 20 °C: 40

0.3 mmHg

Pictograms

Irritant;Health Hazard

Other CAS

Associated Chemicals

Wikipedia

Use Classification

Fire Hazards -> Carcinogens, Mutagens, Flammable - 2nd degree

Methods of Manufacturing

It is prepared either via the chlorohydrin route or catalytically with hydrogen peroxide.

General Manufacturing Information

Styrene oxide has been identified as an impurity in commercial samples of styrene chlorohydrin.

The commerial product is a racemic mixture of two optical isomers

Analytic Laboratory Methods

NIOSH P&CAM 303: Analyte: Styrene oxide; Matrix: Air; Procedure: Collection on Tennax-GC, elution with ethyl acetate, analysis by gas chromatography; Range: 0.039-3.35 mg/cu m in a 13 l air sample; Precision, 0.08.

Air samples containing styrene oxide are collected on sorbent & desorbed thermally; analysis is by gas chromatography/mass spectrometry; detection limit is 2 ng/cu m. Workplace air samples containing styrene oxide are collected on sorbent & extracted with ethyl acetate; analysis is by gas chromatography equipped with flame ionization detector; limit of detection is 0.2 ng in extract (0.1 ug/sample).

Drinking water samples are concentrated, extracted with ethanol & the extract allowed to react with 4-nitrothiophenol; analysis for styrene oxide is by high performance liquid chromatography equipped with UV detection; limit of detection is not given.

Titrimetric methods are generally used for the quantitative determination of epoxide groups. The method is based on the quick ring-opening reaction of the epoxide groups to form halohydrins when the epoxide is reacted with hydrohalides. When the direct titration method with hydrogen bromide in glacial acetic acid is used, maintenance of a constant HBr titer is difficult. A variant of this method involves generating hydrogen bromide from a quaternary ammonium salt (e.g., tetraethylammonium bromide) during the titration by the action of perchloric acid in glacial acetic acid. This very reliable method can also be used for functional epoxides. Peroxides do not interfere. Other methods include titration with hydrogen chloride in various solvents. /Epoxides/

Clinical Laboratory Methods

The structural characterisation of adducts formed by the in vitro reaction of hemoglobin (Hb) with styrene oxide (SO), the most reactive metabolite of the industrial reagent styrene, was obtained by liquid chromatography/electrospray ionisation mass spectrometry (LC/ES-MS) analysis of modified tryptic peptides of human Hb chains. The reactive sites of human Hb towards SO were identified through characterization of alkylated tryptic peptides by matrix-assisted laser desorption/ionisation with tandem mass spectrometry (MALDI-MS/MS). A procedure was set up based on this characterization, allowing Hb modification to be assessed by monitoring SO/Hb adducts using HPLC with selected ion recording (SIR) mass spectrometry. By this methodology it was also possible to compare advantages and disadvantages of presently available strategies for the measurement of Hb adducts with SO. The results obtained could most plausibly lead to the optimization of molecular dosimetry of SO adducts, and the analytical procedure described herein could be applied to the biological monitoring of styrene exposure in the workplace.

Styrene oxide in mouse blood is extracted with dichloromethane; para-methylanisole is used as an internal standard; analysis is by gas chromatography equipped with flame ionization detection or by gas chromatography /mass spectrometry; limit of detection is 10 ng/ml.

Rat liver homogenates are reacted with nicotinamide then incubated; analysis is by fluorimetry; the limit of detection is 24-60 ng.

For more Clinical Laboratory Methods (Complete) data for STYRENE-7,8-OXIDE (6 total), please visit the HSDB record page.

Storage Conditions

PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practicable to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Interactions

Dates

Nearly perfect kinetic resolution of racemic o-nitrostyrene oxide by AuEH2, a microsomal epoxide hydrolase from Aspergillus usamii, with high enantio- and regio-selectivity

Die Hu, Bo-Chun Hu, Zheng Wen, Dong Zhang, You-Yi Liu, Jia Zang, Min-Chen WuPMID: 33316339 DOI: 10.1016/j.ijbiomac.2020.12.074

Abstract

Only a few known epoxide hydrolases (EHs) displayed activity towards o-nitrostyrene oxide (4a), presumably owing to the large steric hindrance caused by o-nitro substituent. Therefore, excavating EHs with high activity and enantio- and/or regio-selectivity towards racemic (rac-) 4a is essential but challenging. Here, AuEH2 from Aspergillus usamii was expressed in E. coli BL21(DE3). E. coli/Aueh2, an E. coli transformant expressing AuEH2, possessed EH activities of 16.2-184 U/g wet cell towards rac-styrene oxide (1a) and its derivatives (2a-13a), and the largest enantiomeric ratio of 96 towards rac-4a. The regioselectivity coefficients, βand β

, of AuEH2 were determined to be 99.2% and 98.9%, suggesting that it regiopreferentially attacks the C

in the oxirane rings of (R)- and (S)-4a. Then, the nearly perfect kinetic resolution of 20 mM rac-4a in pure water was carried out using 20 mg/mL wet cells of E. coli/Aueh2 at 25 °C for 50 min, retaining (S)-4a with over 99% ee

and 48.9% yield

, while producing (R)-o-nitrophenyl-1,2-ethanediol (4b) with 95.3% ee

and 49.8% yield

. To elucidate the molecular mechanism of AuEH2 with high enantiopreference for (R)-4a, its crystal structure was solved by X-ray diffraction and the molecular docking of AuEH2 with (R)- or (S)-4a was simulated.

Worm-like micelles of triblock copolymer of ethylene oxide and styrene oxide characterised using light scattering and Taylor dispersion analysis

Zhengyuan Zhou, Vikesh Chhabria, Antony D'Emanuele, Robert T ForbesPMID: 32791298 DOI: 10.1016/j.ijpharm.2020.119758

Abstract

A triblock ESE copolymer (ES

E

, S = styrene oxide and E = ethylene oxide) was synthesised by sequential oxyanionic copolymerisation of styrene oxide followed by ethylene oxide. Light scattering studies demonstrated a shape transition from spherical micelles to worm-like micelles above a critical temperature of approximately 18 °C. Taylor dispersion analysis (TDA) also indicated a size growth when the temperature increased from 25 to 40 °C due to the formation of worm-like micelles. The hydrodynamic radii and diffusion coefficients obtained by these two techniques were in good agreement. The solubility of a hydrophobic drug, terfenadine, in dilute micellar solutions of the copolymer was increased at least 20-fold under the conditions. The transition to worm-like micelles at raised temperatures led to enhanced solubilisation capacities due to a larger hydrophobic core volume. The behaviour of the novel ESE copolymer shows the utility of TDA to follow conformational changes using nanolitre quantities and explore critical quality attributes for this type of drug delivery system.

Structure-guided improvement in the enantioselectivity of an Aspergillus usamii epoxide hydrolase for the gram-scale kinetic resolution of ortho-trifluoromethyl styrene oxide

Zheng Wen, Die Hu, Bo-Chun Hu, Dong Zhang, Jian-Feng Huang, Min-Chen WuPMID: 33812566 DOI: 10.1016/j.enzmictec.2021.109778

Abstract

Microtuning the substrate-binding pocket (SBP) of EHs has emerged as an effective approach to manipulate their enantio- or regio-selectivities and activities towards target substrates. Here, the enantioselectivity (enantiomeric ratio, E) of AuEH2 towards a racemic (rac-) ortho-trifluoromethyl styrene oxide (o-TFMSO) was improved via microtuning its SBP. Based on the analysis on the crystal structure of AuEH2, its specific residues I192, Y216, R322 and L344 lining the SBP in close to the catalytic triad were identified for site-saturation mutagenesis. After screening, five single-site mutants were selected with E values elevated from 8 to 12-25 towards rac-o-TFMSO. To further improve E, four double-site mutants were constructed by combinatorial mutagenesis of AuEH2separately with AuEH2

, AuEH2

, AuEH2

and AuEH2

. Among all the mutants, AuEH2

possessed the largest E of 83 with activity of 67 U/g wet cell. The kinetic resolution of 200 mM rac-o-TFMSO was conducted at 0 °C for 5.5 h using 80 mg/mL wet cells of E. coli/Aueh2

, a transformant expressing AuEH2

, retaining (S)-o-TFMSO with 98.4 % ee

and 49.3 % yield

. Furthermore, the molecular docking simulation analysis indicated that AuEH2

more enantiopreferentially attacks the terminal carbon (C

) in the oxirane ring of (R)-o-TFMSO than AuEH2.

Production of styrene oxide from styrene by a recombinant

Noriyuki Doukyu, Shinichiro IidaPMID: 32310021 DOI: 10.1080/09168451.2020.1755219

Abstract

The AcrAB-TolC efflux pump is involved in the organic solvent tolerance of. Most

strains are highly sensitive to organic solvents such as

-hexane and cyclohexane. Here, a recombinant

transformed with an expression plasmid containing

and

became tolerant to

-hexane and cyclohexane. The levels of AcrA, AcrB, and TolC in the recombinant increased by 3- to 5-fold compared to those in the control strain without the plasmid for

or

. To investigate the usability of the recombinant as a biocatalyst in an aqueous-organic solvent two-phase system, we further introduced

xylene monooxygenase genes from

mt-2 into the recombinant and examined the production of styrene oxide from styrene. The resulting recombinant produced 1.8 mg and 1.0 mg styrene oxide mL

of medium in a medium overlaid with a 25% volume of

-hexane and cyclohexane containing 10% (wt vol

) styrene, respectively.

Glutathione: A powerful but rare cofactor among Actinobacteria

Anna C Lienkamp, Thomas Heine, Dirk TischlerPMID: 32386605 DOI: 10.1016/bs.aambs.2019.12.003

Abstract

Glutathione (γ-l-glutamyl-l-cysteinylglycine, GSH) is a powerful cellular redox agent. In nature only the l,l-form is common among the tree of life. It serves as antioxidant or redox buffer system, protein regeneration and activation by interaction with thiol groups, unspecific reagent for conjugation during detoxification, marker for amino acid or peptide transport even through membranes, activation or solubilization of compounds during degradative pathways or just as redox shuttle. However, the role of GSH production and utilization in bacteria is more complex and especially little is known for the Actinobacteria. Some recent reports on GSH use in degradative pathways came across and this is described herein. GSH is used by transferases to activate and solubilize epoxides. It allows funneling epoxides as isoprene oxide or styrene oxide into central metabolism. Thus, the distribution of GSH synthesis, recycling and application among bacteria and especially Actinobacteria are highlighted including the pathways and contributing enzymes.Visible-Light-Induced Charge Transfer Enables C

Xiaorong Yang, Yin Zhu, Zhixiang Xie, Ying Li, Yuan ZhangPMID: 32037834 DOI: 10.1021/acs.orglett.0c00234

Abstract

A photoredox catalyst free, visible-light-induced aerobic oxidative [2 + 3] cycloaddition reaction between glycine derivatives and styrene oxides has been disclosed that provides an efficient approach for the rapid synthesis of 1,3-oxazolidines under mild conditions. This photoinduced process is enabled by the formation of an electron donor-acceptor complex between glycine derivatives and benzyl iodides.Evidential Proximity, Independence, and the evaluation of carcinogenicity

Jon WilliamsonPMID: 31290239 DOI: 10.1111/jep.13226

Abstract

This paper analyses the methods of the International Agency for Research on Cancer (IARC) for evaluating the carcinogenicity of various agents. I identify two fundamental evidential principles that underpin these methods, which I call Evidential Proximity and Independence. I then show, by considering the 2018 evaluation of the carcinogenicity of styrene and styrene-7,8-oxide, that these principles have been implemented in a way that can lead to inconsistency. I suggest a way to resolve this problem: admit a general exception to Independence and treat the implementation of Evidential Proximity more flexibly where this exception applies. I show that this suggestion is compatible with the general principles laid down in the 2019 version of IARC's methods guide, its Preamble to the Monographs.Functional characterization of an (R)-selective styrene monooxygenase from streptomyces sp. NRRL S-31

Can Cui, Chao Guo, Hui Lin, Zhao-Yun Ding, Yan Liu, Zhong-Liu WuPMID: 31731956 DOI: 10.1016/j.enzmictec.2019.109391

Abstract

Styrene monooxygenases (SMOs) are two-component enzymes known to catalyze the epoxidation of styrene to (S)-styrene oxide. In this work, we identified a new oxygenase component, named StStyA, from the genome of Streptomyces sp. NRRL S-31. StStyA displayed complementary stereoselectivity to all of the known SMOs when coupled with a known reductase component (PsStyB), which made it the first natural SMO that produces (R)-styrene oxide. Accordingly, a plasmid co-expressing StStyA and PsStyB was constructed, which led to an artificial two-component SMO, named StStyA/B. When applied in the bio-epoxidation of nine aromatic alkenes, the enzyme showed activity toward five alkenes, and consistently displayed (R)-selectivity. Excellent stereoselectivity was achieved for all five substrates with enantiomeric excesses ranging from 91% to >99%ee.A Highly Efficient Heterogeneous Catalyst of Bimetal-Organic Frameworks for the Epoxidation of Olefin with H

Fei Wang, Xiang-Guang Meng, Yan-Yan Wu, Hong Huang, Jing Lv, Wen-Wang YuPMID: 32455583 DOI: 10.3390/molecules25102389

Abstract

A series of bimetel organic framework MnCu

-MOF were prepared. The MOFs was characterized and analyzed by powder X-ray diffraction (PXRD), X-ray photoelectron spectroscopy (XPS), scanning electron microscopy (SEM), and transmission electron microscopy (TEM). The catalytic activity of the developed catalyst was tested on various olefins by H

O

as oxidant. The MOFs catalyst exhibits excellent catalytic activity for the epoxidations of various aromatic and cyclic olefins. Particularly, Mn

Cu

-MOF can achieve 90.2% conversion of styrene with 94.3% selectivity of styrene oxide at 0 °C after reaction 6 h. The MOF exhibited the catalytic activity of inverse temperature effect on epoxidation of styrene. The introduction of copper component can stabilize H

O

and inhibit its decomposition to a certain extent. The catalyst can be reused at least five cycles without significant loss in activity towards epoxidation.